

Unraveling the Binding Architectures of Chloropyrimidine Analogs: A Comparative Study

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Compound of Interest

Compound Name: 4-Amino-6-chloro-5-methoxypyrimidine

Cat. No.: B1329404

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A detailed examination of the binding modes of **4-Amino-6-chloro-5-methoxypyrimidine** analogs and related chloropyrimidine derivatives reveals critical insights for structure-based drug design. While a direct comparative study on a singular series of **4-Amino-6-chloro-5-methoxypyrimidine** analogs is not extensively documented in publicly available literature, a comprehensive analysis of structurally related chloropyrimidine inhibitors targeting kinases such as Aurora Kinase and Mitogen- and stress-activated protein kinase 1 (MSK1) provides a robust framework for understanding their molecular interactions.

This guide synthesizes findings from crystallographic studies and biochemical assays to present a comparative overview of how substitutions on the pyrimidine core influence binding affinity and conformation. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the design of novel kinase inhibitors.

Comparative Analysis of Binding Modes

The chloropyrimidine scaffold serves as a versatile anchor for inhibitors designed to target the ATP-binding pocket of various kinases. The chlorine substituent, often positioned at the C6 position of the pyrimidine ring, plays a crucial role in establishing potent and sometimes covalent interactions with the target protein. The amino and methoxy groups, while not always present in the studied analogs, are known to modulate solubility, and fine-tune electronic properties and steric interactions within the binding site.

A key differentiator in the binding modes of these analogs is their ability to stabilize different kinase conformations, primarily the "DFG-in" (active) and "DFG-out" (inactive) states of the activation loop.

Type I Inhibition (DFG-in): Many pyrimidine-based inhibitors function as Type I inhibitors, binding to the active conformation of the kinase. In this mode, the pyrimidine core typically forms one or more hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine ring of ATP. For instance, an ortho-carboxylic acid substituted bisanilinopyrimidine was identified as a potent Aurora A inhibitor ($IC_{50} = 6.1 \pm 1.0 \text{ nM}$) that binds to the active, DFG-in conformation.[1][2]

Type II Inhibition (DFG-out): More recently, the focus has shifted towards developing Type II inhibitors that bind to the inactive DFG-out conformation, often leading to improved selectivity. The introduction of specific substituents, such as an ortho-chloro group on a flanking phenyl ring, can induce a conformational change in the kinase, flipping the DFG motif into the "out" position. This creates a new allosteric pocket that can be exploited for enhanced inhibitor binding and selectivity.[3] A notable example is a series of ortho-chlorophenyl substituted pyrimidines that were developed as exceptionally potent Aurora kinase inhibitors, with some analogs exhibiting IC_{50} values in the low nanomolar range.[1] The exceptional potency of these compounds is attributed to their novel binding mode, which involves the stabilization of the DFG-out conformation.[1]

Covalent Inhibition: A distinct binding mode is observed in certain chloropyrimidine analogs that act as covalent inhibitors. These compounds typically feature a reactive chloropyrimidine that can undergo a nucleophilic aromatic substitution (S_{NA}_r) reaction with a cysteine residue in the kinase active site. A series of 2,5-dichloropyrimidine derivatives were identified as covalent inhibitors of the C-terminal kinase domain (CTKD) of MSK1, forming a covalent bond with Cys440.[4][5][6] X-ray crystal structures of these inhibitors bound to MSK1 confirmed the covalent linkage and provided detailed insights into the binding interactions.[4][6]

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative chloropyrimidine analogs against their respective kinase targets. It is important to note that these compounds belong to different chemical series and target different kinases, thus a direct comparison of

absolute potency should be made with caution. The data highlights the range of potencies achievable with the chloropyrimidine scaffold.

Compound ID/Series	Target Kinase	Assay Type	IC50 (nM)	Binding Mode	Reference
Bisanilinopyrimidine 1	Aurora A	In vitro enzyme assay	6.1 ± 1.0	Type I (DFG-in)	[1] [2]
Ortho-chloro analog 3I	Aurora A	In vitro enzyme assay	2.5 ± 0.3	Type II (DFG-out)	[1]
Fluorinated analog 3o	Aurora A	In vitro enzyme assay	0.8 ± 0.16	Type II (DFG-out)	[1]
2,5-dichloropyrimidine series	MSK1 CTKD	Biochemical assay	Various	Covalent	[4] [6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of binding data. Below are representative protocols for key experiments cited in the analysis of chloropyrimidine kinase inhibitors.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Binding Assay (e.g., LanthaScreen® Eu Kinase Binding Assay)

This assay is a common method to quantify the binding affinity of inhibitors to a kinase.

- Principle: The assay measures the displacement of a fluorescently labeled tracer from the kinase active site by a test compound. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and a tracer dye is also bound to the kinase. When in close proximity, FRET occurs

between the europium donor and the tracer acceptor. An inhibitor competing with the tracer for the binding site will disrupt FRET.[7][8]

- Reagents:

- Kinase enzyme (e.g., Aurora A, MSK1)
- Eu-labeled anti-tag antibody
- Fluorescent tracer (ATP-competitive)
- Test compounds (serially diluted)
- Assay buffer

- Procedure:

- Prepare a solution of kinase and Eu-labeled antibody in assay buffer.
- In a microplate, add the kinase/antibody solution to wells containing serial dilutions of the test compound.
- Add the fluorescent tracer to all wells to initiate the binding reaction.
- Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to reach equilibrium.
- Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).[7]

- Data Analysis:

- Calculate the emission ratio (665 nm / 615 nm).
- Plot the emission ratio against the logarithm of the inhibitor concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

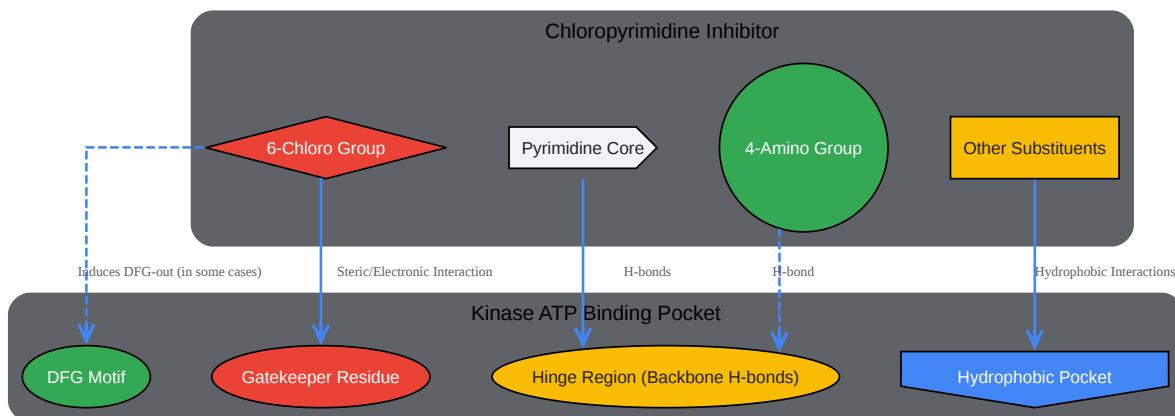
X-ray Crystallography

This technique provides high-resolution structural information on the inhibitor-kinase complex.

- Principle: A purified protein-inhibitor complex is crystallized, and the crystal is diffracted with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the three-dimensional structure of the complex can be determined.
- Procedure:
 - Co-crystallize the target kinase with the inhibitor of interest. This can be achieved by soaking the inhibitor into pre-formed kinase crystals or by co-purifying the kinase-inhibitor complex before setting up crystallization trials.
 - Mount a suitable crystal and collect X-ray diffraction data at a synchrotron source.
 - Process the diffraction data and solve the crystal structure by molecular replacement using a known kinase structure as a search model.
 - Refine the structural model against the experimental data and build the inhibitor into the electron density.
- Data Analysis:
 - Analyze the final refined structure to identify key binding interactions, such as hydrogen bonds, hydrophobic interactions, and the conformation of the kinase (e.g., DFG-in or DFG-out).

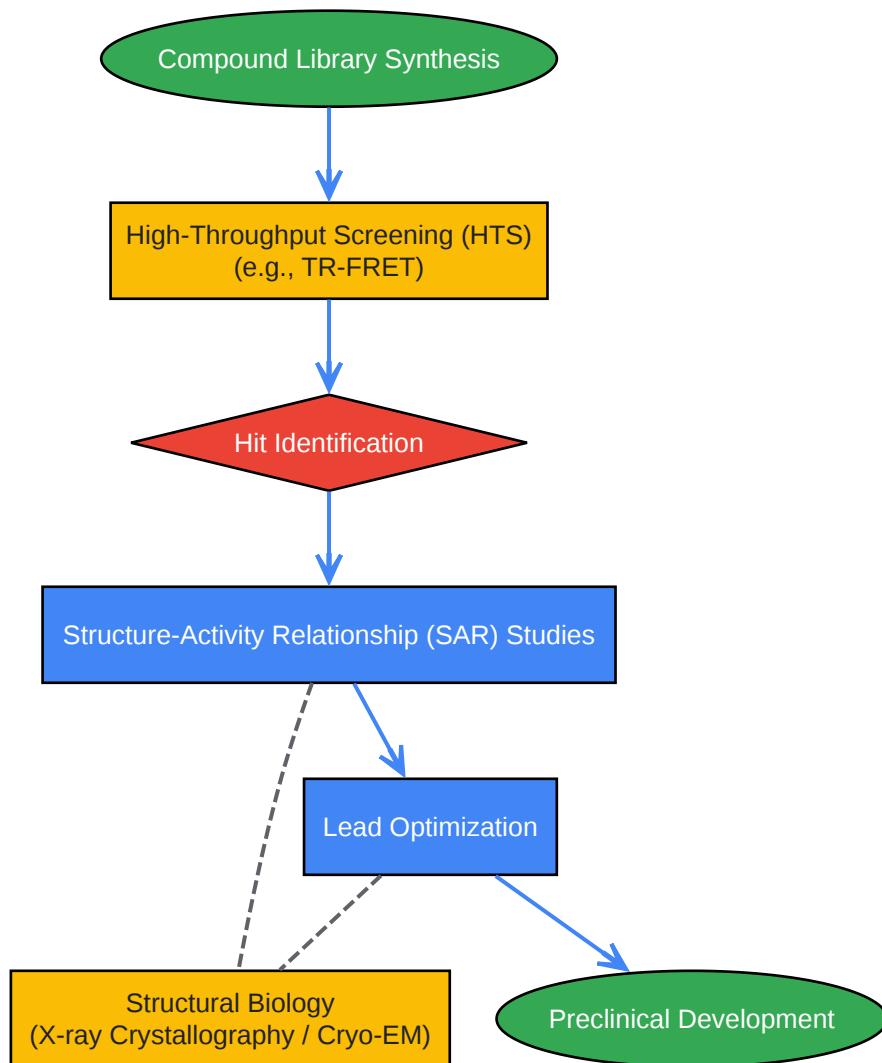
Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of chloropyrimidine kinase inhibitors.



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Caption: General binding mode of a chloropyrimidine inhibitor in a kinase active site.



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Caption: Experimental workflow for kinase inhibitor discovery and development.

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